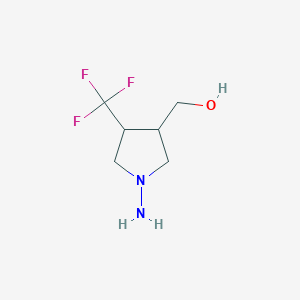
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Overview
Description
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, also known as 1-amino-4-trifluoromethylpyrrolidine (1-ATMP) is a synthetic, small molecule compound that has been used for a variety of scientific research applications. It is a highly versatile compound and has been used in a range of fields, including biochemistry, pharmacology, and nanotechnology. In
Scientific Research Applications
Organocatalysis in Asymmetric Michael and Mannich Reactions
1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol and its derivatives have been studied for their application as organocatalysts in asymmetric Michael and Mannich addition reactions. Reyes-Rangel et al. (2016) explored the synthesis of diamine derivatives of this compound for use in such reactions, highlighting their efficiency as bifunctional organocatalysts (Reyes-Rangel et al., 2016).
Photoinduced Addition Reactions
The compound has also been utilized in photoinduced addition reactions. Drew et al. (1999) described the photoinduced addition of methanol to related pyrrolidin-2-ones, leading to the production of various substituted pyrrolidin-2-ones (Drew et al., 1999).
Catalyst in Huisgen 1,3-dipolar Cycloadditions
Ozcubukcu et al. (2009) reported the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst demonstrated efficiency in reactions involving water or under neat conditions, highlighting the compound's versatility in catalysis (Ozcubukcu et al., 2009).
Enantioselective Alkynylation of Cyclic Imines
Munck et al. (2017) utilized a prolinol derived ligand, similar to 1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This approach yielded chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).
Synthesis of Polysubstituted Pyrrolidines
Reboredo et al. (2013) demonstrated the synthesis of polysubstituted pyrrolidines using an organocatalytic three-component approach. The study emphasized the efficiency of diphenyl[(2 S )-pyrrolidin-2-yl]methanol, a compound similar to 1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, as a catalyst in aqueous medium (Reboredo et al., 2013).
Synthesis of 2-Amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile Pyridine
Wu Feng (2011) reported the synthesis of a novel compound involving a reaction with a pyridine derivative, demonstrating the compound's applicability in multi-component synthesis (Wu Feng, 2011).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
[1-amino-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c7-6(8,9)5-2-11(10)1-4(5)3-12/h4-5,12H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUCGHPAFQEDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1N)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





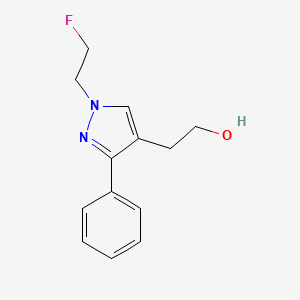



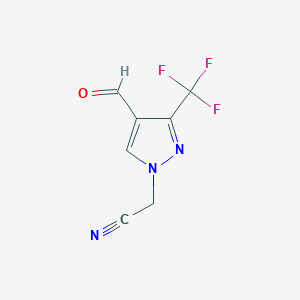


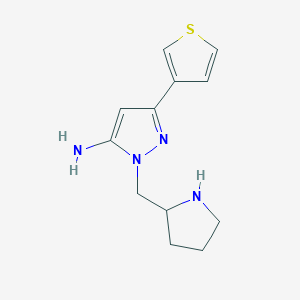
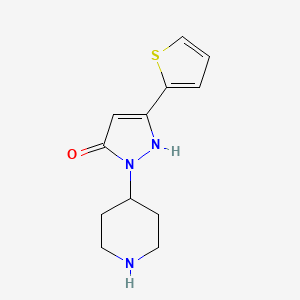
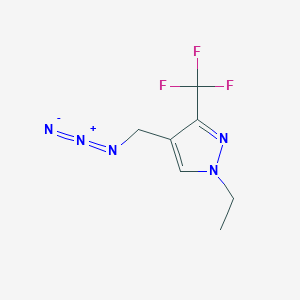

![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)